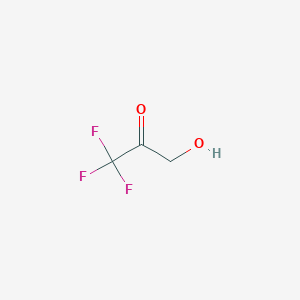
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol, also known as TFE or trifluoroethyl alcohol, is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Its chemical formula is CF₃CH₂OH . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Méthodes De Préparation
Synthesis:: Trifluoroethanol is industrially produced by hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chlorides. Additionally, hydrogenolysis of compounds with the generic formula CF₃−CHOH−OR (where R is hydrogen or an alkyl group containing one to eight carbon atoms) can yield TFE, using a palladium-containing catalyst deposited on activated charcoal. Tertiary aliphatic amines like triethylamine are commonly employed as co-catalysts in this conversion .
Analyse Des Réactions Chimiques
TFE serves as a specialized solvent in organic chemistry. It is particularly useful for oxidations of sulfur compounds using hydrogen peroxide. Notably, TFE competitively inhibits alcohol dehydrogenase. It also forms complexes with Lewis bases (such as THF or pyridine) through hydrogen bonding, yielding 1:1 adducts .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol finds applications in various scientific fields:
Chemistry: Used as a solvent in synthetic reactions.
Biology: Its unique properties make it valuable for studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The precise mechanism by which TFE exerts its effects depends on the specific context. its acidity and ability to form hydrogen bonds play crucial roles. Molecular targets and pathways involved vary based on the application .
Comparaison Avec Des Composés Similaires
TFE stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include hexafluoro-2-propanol and 1,1,1-trifluoroethane .
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
1-(4-ethenylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h2-6,9,14H,1H2 |
Clé InChI |
PQQVFITXQHCGGH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


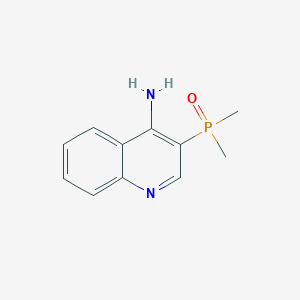

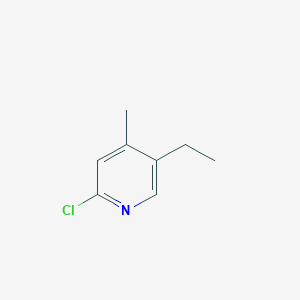
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)


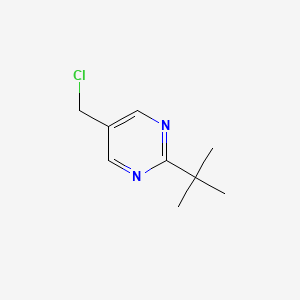
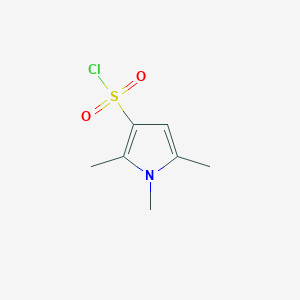
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

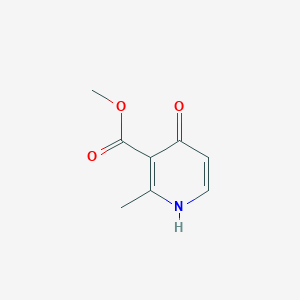
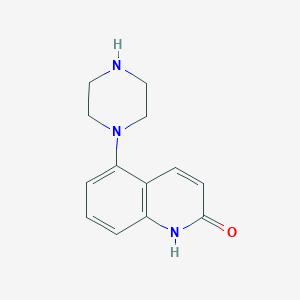
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
